molecular formula C21H24N2O4 B268956 N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

Número de catálogo B268956
Peso molecular: 368.4 g/mol
Clave InChI: WAKJPUBZNULRJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN8054 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. In

Aplicaciones Científicas De Investigación

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been tested in preclinical models of various types of cancer, including breast, prostate, and lung cancer, with promising results. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Mecanismo De Acción

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied, with its mechanism of action and biochemical and physiological effects well characterized. However, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide also has some limitations for lab experiments. It is selective for Aurora A kinase, which may limit its efficacy in certain types of cancer that do not overexpress this protein. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.

Direcciones Futuras

There are several future directions for the study of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. One direction is to further investigate its efficacy in preclinical models of cancer, particularly in combination with other cancer treatments. Another direction is to develop more selective inhibitors of Aurora A kinase that can overcome the limitations of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide in humans, which could lead to its approval as a cancer treatment.

Métodos De Síntesis

The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide involves several steps, starting with the reaction of 4-aminophenylmorpholin-4-ylcarbonyl chloride with 2-phenoxybutyric acid. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to form the final product, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Propiedades

Nombre del producto

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

Fórmula molecular

C21H24N2O4

Peso molecular

368.4 g/mol

Nombre IUPAC

N-[4-(morpholine-4-carbonyl)phenyl]-2-phenoxybutanamide

InChI

InChI=1S/C21H24N2O4/c1-2-19(27-18-6-4-3-5-7-18)20(24)22-17-10-8-16(9-11-17)21(25)23-12-14-26-15-13-23/h3-11,19H,2,12-15H2,1H3,(H,22,24)

Clave InChI

WAKJPUBZNULRJH-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

SMILES canónico

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.